![molecular formula C25H21N3O6 B4703175 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703175.png)
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer drug.
Mécanisme D'action
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of NAE, which prevents the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier that plays a role in the regulation of protein degradation. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) complex. The activation of CRL complex leads to the degradation of many proteins involved in cell cycle regulation and DNA repair, leading to cell death.
Biochemical and physiological effects:
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide is its selectivity towards cancer cells, which makes it a promising anticancer drug candidate. However, one of the limitations of 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide is its potential toxicity to normal cells, which needs to be further investigated. Another limitation is the development of drug resistance, which is a common problem with many anticancer drugs.
Orientations Futures
For research include the development of combination therapies, investigation of its potential as a radiosensitizer, development of biomarkers, and investigation of its potential as a treatment for other diseases.
Applications De Recherche Scientifique
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins, including those involved in cell cycle regulation and DNA repair. 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-N-[4-(4-nitrophenyl)phenyl]-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-34-14-2-13-27-24(30)21-12-7-18(15-22(21)25(27)31)23(29)26-19-8-3-16(4-9-19)17-5-10-20(11-6-17)28(32)33/h3-12,15H,2,13-14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBKAIEASZFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.